1-Hydroxypyrene

biomonitoring environmental exposure PAH metabolites

1-Hydroxypyrene is the gold-standard urinary biomarker for polycyclic aromatic hydrocarbon (PAH) exposure, representing ~90% of pyrene metabolism with an 18–20 h half-life. Unlike 3-hydroxybenzo[a]pyrene—which suffers ~80% non-detect rates in environmental settings—1-OHP delivers consistent quantification from background to occupational cohorts, enabling robust dose-response analysis. Validated on cost-efficient HPLC-FLD with minimal bias (0.09 ng/mL vs. LC-MS/MS), it is the only biomarker with established occupational benchmarks (e.g., 2.36 μg/g creatinine post-shift). For industrial hygiene, large-scale epidemiology, or mechanistic studies requiring reliable internal dose metrics, this is the fit-for-purpose standard.

Molecular Formula C16H10O
Molecular Weight 218.25 g/mol
CAS No. 5315-79-7
Cat. No. B014473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxypyrene
CAS5315-79-7
Synonyms1-Pyrenol;  1-Hydroxypyrene;  3-Hydroxypyrene;  3-Pyrenol;  NSC 30968
Molecular FormulaC16H10O
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)O
InChIInChI=1S/C16H10O/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17H
InChIKeyBIJNHUAPTJVVNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxypyrene (CAS 5315-79-7): Baseline Overview for PAH Exposure Biomonitoring


1-Hydroxypyrene (1-OHP) is a monohydroxylated metabolite of pyrene, a polycyclic aromatic hydrocarbon (PAH). It is the most widely used and validated urinary biomarker for assessing human exposure to PAH mixtures from occupational, environmental, and dietary sources [1]. This compound represents approximately 90% of pyrene's urinary metabolites and has a biological half-life of roughly 18-20 hours, making it suitable for monitoring recent cumulative exposure [2].

1-Hydroxypyrene (CAS 5315-79-7): Why Generic Substitution with Other PAH Metabolites is Scientifically Unjustified


Other hydroxylated PAH metabolites, such as 3-hydroxybenzo[a]pyrene (3-OH-B[a]P), 1-naphthol, and 2-naphthol, are often considered as alternative biomarkers for PAH exposure. However, these compounds cannot be simply interchanged with 1-hydroxypyrene due to substantial differences in detection frequency, urinary concentration, analytical sensitivity, and correlation with total PAH exposure. For instance, 3-OH-B[a]P is frequently undetectable in low-level environmental exposure scenarios, with nearly 80% of measurements falling below the limit of detection (LOD) [1]. In contrast, 1-hydroxypyrene is consistently quantifiable across a wide range of exposure levels, from background populations to highly exposed occupational cohorts, making it the only reliable, fit-for-purpose biomarker for routine biomonitoring [2].

1-Hydroxypyrene (CAS 5315-79-7): Quantitative Evidence Guide for Scientific Selection and Procurement


1-Hydroxypyrene vs. 3-Hydroxybenzo[a]pyrene: Superior Detection Rate in Low-Level Environmental Exposure

In a controlled environmental exposure study, 1-hydroxypyrene (1-OHP) demonstrated a significantly higher detection rate compared to 3-hydroxybenzo[a]pyrene (3-OH-B[a]P), establishing it as the more reliable biomarker for general population monitoring [1]. While 1-OHP was consistently measurable across all exposure scenarios, nearly 80% of 3-OH-B[a]P measurements were below the limit of detection (LOD), even when using highly sensitive analytical techniques [1].

biomonitoring environmental exposure PAH metabolites

1-Hydroxypyrene vs. 1-Naphthol and 2-Naphthol: Superior Limit of Detection (LOD) in HPLC-FLD Analysis

Using a unified HPLC-FLD method for four urinary PAH metabolites, 1-hydroxypyrene achieved a limit of detection (LOD) of 46 ng/L, which is 7.6-fold lower (i.e., more sensitive) than 1-naphthol at 348 ng/L and 5-fold lower than 2-naphthol at 230 ng/L [1]. This superior sensitivity translates directly to a higher detection percentage in real-world samples, with 1-OHP detected in 90% of tested samples compared to 67.5% for 1-naphthol and only 5% for 2-naphthol [1].

analytical chemistry HPLC-FLD biomarker validation

HPLC-FLD vs. LC-MS/MS for 1-Hydroxypyrene: Validated Cost-Effective Analysis with Minimal Bias

A cross-validation study comparing a lower-cost HPLC-FLD method with a higher-resolution LC-MS/MS method for 1-hydroxypyrene (1PYR) quantification demonstrated good agreement between the two techniques [1]. Bland-Altman analysis estimated a minimal bias of only 0.09 ng/mL for 1PYR (95% CI: -0.02, 0.21), with HPLC-FLD levels being slightly lower than LC-MS/MS at higher concentrations [1]. In contrast, the same analysis for 2-naphthol (2NAP) showed a large bias of 2.98 ng/mL (95% CI: -5.22, -0.75), indicating that 1PYR analysis by HPLC-FLD is significantly more reliable and less method-dependent than other PAH metabolites [1].

analytical method validation cost-effectiveness biomonitoring

Occupational Exposure Dose-Response: Quantifiable Differentiation Between Exposed Workers and Controls

In a large-scale study of 647 coke plant workers and 206 non-exposed controls, urinary 1-hydroxypyrene concentrations demonstrated a clear and quantifiable dose-response relationship to occupational PAH exposure [1]. The average urinary 1-OHP concentration increased from 1.07 μg/g creatinine before the working week to 2.36 μg/g creatinine after the working week, representing a 2.2-fold increase [1]. Compared to the control population average of 0.74 μg/g creatinine, working for a full week at the coke plant made urinary 1-OHP levels, on average, 3.21 times higher (95% CI: 2.91 - 3.54) [1]. This quantitative differentiation provides a validated benchmark for occupational exposure assessment.

occupational health exposure assessment dose-response

1-Hydroxypyrene (CAS 5315-79-7): Best Research and Industrial Application Scenarios


Occupational Health Surveillance in High-PAH Industries

For industrial hygiene monitoring in coke plants, aluminum smelters, and asphalt paving operations, 1-hydroxypyrene provides the only urinary biomarker with established occupational exposure benchmarks. The quantitative data from Zając et al. demonstrates that post-week urinary levels averaging 2.36 μg/g creatinine, representing a 3.21-fold increase over non-exposed controls, can reliably distinguish occupationally exposed workers from background populations [1]. This enables evidence-based compliance with occupational exposure limits and triggers for intervention.

Population-Level Environmental Epidemiology Studies

In large-scale epidemiological studies assessing the health effects of ambient air pollution, 1-hydroxypyrene is the preferred biomarker due to its superior detection frequency in low-exposure populations. As demonstrated by Leroyer et al., alternative biomarkers like 3-OH-B[a]P suffer from approximately 80% non-detect rates in environmental scenarios, severely limiting statistical power [1]. 1-OHP's consistent detectability ensures robust exposure classification and dose-response analysis, which is critical for regulatory risk assessment and public health policy development [2].

Cost-Constrained Biomonitoring Programs in Low- and Middle-Income Countries

For public health surveillance programs operating with limited analytical budgets, the cross-validation data from the HAPIN trial validates that 1-hydroxypyrene can be accurately quantified using lower-cost HPLC-FLD instrumentation with minimal bias (0.09 ng/mL) compared to LC-MS/MS [1]. This enables deployment of validated, cost-effective analytical workflows without compromising data comparability with gold-standard methods, a critical consideration for large-scale longitudinal studies and routine screening programs where per-sample cost is a primary driver of feasibility.

Clinical Research on PAH-Related Disease Mechanisms

In mechanistic studies investigating the link between PAH exposure and disease outcomes (e.g., oxidative stress, inflammation, or cancer), 1-hydroxypyrene serves as a quantitative internal dose metric. Its established half-life of 18-20 hours and representation of approximately 90% of pyrene metabolism provides a well-characterized pharmacokinetic profile that enables accurate back-calculation of exposure and correlation with effect biomarkers [1]. This is essential for studies requiring precise exposure-response modeling and for distinguishing the contributions of different PAH sources (occupational vs. smoking vs. dietary) [2].

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